(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 129227-26-5
VCID: VC4450327
InChI: InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+
SMILES: C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN4O
Molecular Weight: 298.73

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

CAS No.: 129227-26-5

Cat. No.: VC4450327

Molecular Formula: C15H11ClN4O

Molecular Weight: 298.73

* For research use only. Not for human or veterinary use.

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one - 129227-26-5

Specification

CAS No. 129227-26-5
Molecular Formula C15H11ClN4O
Molecular Weight 298.73
IUPAC Name 3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Standard InChI InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+
Standard InChI Key BCNKQVYPXHMSLJ-RQZCQDPDSA-N
SMILES C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of (E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one primarily involves condensation reactions between hydrazine derivatives and 4-chlorobenzaldehyde. A typical protocol includes:

  • Formation of 3-hydrazinylquinoxalin-2(1H)-one: Reacting 1,4-dihydroquinoxaline-2,3-dione with excess hydrazine hydrate under reflux .

  • Schiff base formation: Condensing the hydrazine intermediate with 4-chlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid .

Table 1: Comparative Synthesis Methods

MethodYield (%)Reaction TimeKey ReagentsReference
Conventional reflux84–965–6 hoursEthanol, acetic acid
Microwave-assisted9220 minutesEthanol, p-TsOH
Solvent-free catalysis883 hoursSiO₂ nanoparticles

Microwave and solvent-free methods enhance efficiency, reducing reaction times by 70% compared to traditional approaches .

Spectral Characterization

Spectroscopic data confirm the compound’s structure:

  • IR: Peaks at 3445 cm⁻¹ (N–H stretch), 1681 cm⁻¹ (C=O), and 1615 cm⁻¹ (C=N) .

  • ¹H NMR (DMSO-d₆): Singlets at δ 8.95 (azomethine proton) and δ 12.4 (NHCO), with aromatic protons between δ 7.1–8.1 .

  • ¹³C NMR: Carbonyl carbon at δ 167.6, aromatic carbons at δ 115–145, and the imine carbon at δ 152.3 .

X-ray crystallography reveals a dihedral angle of 5.77° between the quinoxaline and chlorophenyl rings, stabilizing the E-configuration .

Biological and Pharmacological Activities

Cell LineIC₅₀MechanismReference
HCT-116 (colon)12.4 ± 1.2Tubulin polymerization inhibition
MCF-7 (breast)18.7 ± 2.1Topoisomerase II inhibition
HepG2 (liver)14.9 ± 1.8ROS-mediated apoptosis

Mechanistic studies highlight ROS generation (2.5-fold increase at 20 μM) and caspase-3 activation (1.8-fold) .

Antimicrobial Efficacy

Against Gram-positive bacteria (e.g., S. aureus), the compound exhibits a MIC of 8 μg/mL, surpassing ampicillin (MIC = 16 μg/mL) . Its fungicidal activity against C. albicans (MIC = 32 μg/mL) correlates with ergosterol biosynthesis disruption .

Antileishmanial Activity

In a QSAR model (R² = 0.98), the compound’s antileishmanial potency (pIC₅₀ = 5.70) links to low HOMO energy (−8.92 eV) and polar surface area (78.4 Ų), facilitating membrane penetration .

Hypoglycemic Effects

At 40 μM, the compound enhances GLUT4 expression by 2.3-fold in insulin-resistant LO2 cells, comparable to pioglitazone . It also reduces MDA levels by 58% and boosts SOD activity by 72%, mitigating oxidative stress .

Mechanistic Insights and Molecular Interactions

Enzyme Inhibition

  • COX-2 inhibition: 76.85% at 50 μM via hydrogen bonding with Arg120 and Tyr355 .

  • LDHA inhibition: Ki = 0.42 μM, disrupting glycolysis in cancer cells .

Molecular docking (PDB: 3NT1) reveals a binding affinity of −9.2 kcal/mol, with the chlorophenyl group occupying a hydrophobic pocket .

DNA Interaction

Fluorescence quenching assays show a Ksv of 2.1 × 10⁴ M⁻¹, indicating intercalation into DNA base pairs .

Applications and Future Directions

Drug Development

The compound’s Lipinski compliance (MW < 500, logP = 2.1) and oral bioavailability (76% in rat models) support its potential as an oral chemotherapeutic .

Targeted Delivery

Nanoparticle encapsulation (PLGA carriers) improves solubility from 5 μg/mL (free acid) to 1.2 mg/mL, enhancing in vivo efficacy .

Antiviral Research

Though untested against respiratory viruses, structural analogs inhibit SARS-CoV-2 3CLpro (IC₅₀ = 4.7 μM), warranting further study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator